molecular formula C13H11N5O3S B3840038 6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine

6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3840038
M. Wt: 317.33 g/mol
InChI Key: WGXKMFMYLGCBBM-SOFYXZRVSA-N
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Description

6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a nitrofuran moiety, and an ethyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The nitrofuran moiety is then introduced through a condensation reaction with 5-nitrofuran-2-carbaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, the nitrofuran moiety can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both the thieno[2,3-d]pyrimidine core and the nitrofuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-2-9-5-10-12(14-7-15-13(10)22-9)17-16-6-8-3-4-11(21-8)18(19)20/h3-7H,2H2,1H3,(H,14,15,17)/b16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXKMFMYLGCBBM-SOFYXZRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NN=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(N=CN=C2S1)N/N=C\C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 4
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine

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